ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE
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Overview
Description
ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE is a complex organic compound that belongs to the class of thiazoles. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a thiazole ring substituted with various functional groups, including ethyl, dimethylphenyl, and fluorophenyl groups. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE typically involves the condensation of appropriate starting materials under controlled conditions. One common synthetic route involves the reaction of 2,5-dimethylphenyl isothiocyanate with 4-fluoroaniline to form the corresponding thioamide intermediate. This intermediate is then cyclized with ethyl bromoacetate in the presence of a base, such as potassium carbonate, to yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
ETHYL 2-[(2Z)-4-(2,5-DIMETHYLPHENYL)-2-[(4-FLUOROPHENYL)IMINO]-2,3-DIHYDRO-1,3-THIAZOL-3-YL]ACETATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethylphenyl and fluorophenyl groups enhances its potential as a versatile compound for various applications .
Properties
Molecular Formula |
C21H21FN2O2S |
---|---|
Molecular Weight |
384.5g/mol |
IUPAC Name |
ethyl 2-[4-(2,5-dimethylphenyl)-2-(4-fluorophenyl)imino-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C21H21FN2O2S/c1-4-26-20(25)12-24-19(18-11-14(2)5-6-15(18)3)13-27-21(24)23-17-9-7-16(22)8-10-17/h5-11,13H,4,12H2,1-3H3 |
InChI Key |
LLWOESLKEFQFDO-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)C |
Canonical SMILES |
CCOC(=O)CN1C(=CSC1=NC2=CC=C(C=C2)F)C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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